molecular formula C8H7N3O2 B7968394 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)acetic acid

2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)acetic acid

Cat. No.: B7968394
M. Wt: 177.16 g/mol
InChI Key: WRBYRBITJJPHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)acetic acid (CAS# 1378704-92-7) is a high-value chemical building block with the molecular formula C 8 H 7 N 3 O 2 and a molecular weight of 177.16 g/mol . This compound features a [1,2,4]triazolo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry and drug discovery due to its resemblance to purine bases . The acetic acid side chain provides a versatile handle for further functionalization, making it an ideal intermediate for the synthesis of more complex molecules. The [1,2,4]triazolo[1,5-a]pyridine core is of significant research interest for developing compounds with diverse biological activities. This scaffold is found in molecules that have demonstrated herbicidal, antifungal, neuroprotective, and antibacterial properties in scientific studies . Notably, the [1,2,4]triazolo[1,5-a]pyridine structure serves as a key electron-acceptor unit in materials science, particularly in the development of organic light-emitting diodes (OLEDs) . Its most prominent application is in medicinal chemistry, where it is utilized as a central pharmacophore in the design of potent and selective enzyme inhibitors. For instance, this heterocyclic system is a critical component in highly potent, selective, and orally bioavailable inhibitors of the TGF-β type I receptor kinase (ALK5), which are investigated as potential cancer immunotherapeutic and antifibrotic agents . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound to explore new chemical spaces in pharmaceutical development, materials science, and agrochemical research.

Properties

IUPAC Name

2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-8(13)3-6-1-2-7-9-5-10-11(7)4-6/h1-2,4-5H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBYRBITJJPHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway

  • Transamidation : Enaminonitrile (1 ) reacts with benzohydrazide (2 ) to form intermediate A , releasing dimethylamine.

  • Nucleophilic Addition : The nitrile group in A undergoes intramolecular attack by the nitrogen lone pair, yielding intermediate B .

  • Condensation : Intermediate B cyclizes to form intermediate C , which eliminates water to produce the triazolo[1,5-a]pyridine core.

  • Acetic Acid Introduction : Hydrolysis of a nitrile or ester group in the final step introduces the acetic acid moiety.

Conditions :

  • Microwave irradiation at 120°C for 30 minutes.

  • Solvent-free or using ethanol as a green solvent.

  • Yield: 75–92%.

Advantages :

  • Short reaction time (30 minutes vs. 12–24 hours for conventional methods).

  • High functional group tolerance, enabling diverse substitutions.

Acetohydrazide-Cyanoacetohydrazide Condensation

A classical approach involves condensing 2′-acetyl-2-cyanoacetohydrazide with arylidenemalononitriles in the presence of piperidine. This method proceeds via a two-step mechanism:

Step 1: Formation of 1-Acetamidopyridones

The reaction between 2′-acetyl-2-cyanoacetohydrazide (2 ) and arylidenemalononitrile (3 ) generates 1-acetamidopyridone (5 ), which undergoes acetylation to form intermediate 6 .

Step 2: Cyclization to Triazolo[1,5-a]pyridine

Intermediate 6 is neutralized under acidic conditions to yield the triazolo[1,5-a]pyridine core. The acetic acid side chain is introduced via hydrolysis of a cyano group using concentrated hydrochloric acid.

Conditions :

  • Reflux in ethanol for 6 hours.

  • Acidic work-up with HCl.

  • Yield: 60–78%.

Limitations :

  • Requires stoichiometric amounts of piperidine.

  • Longer reaction times compared to microwave methods.

Substituted Aniline Coupling and Reduction

A scalable method reported by EvitaChem involves heating substituted anilines with acetic acid in 1,2-dichloroethane. This route is particularly effective for introducing the acetic acid group early in the synthesis.

Key Steps:

  • Imine Formation : 2-(triazolo[1,5-a]pyridin-6-yl)acetaldehyde (11 ) reacts with aniline derivatives in 1,2-dichloroethane under acetic acid catalysis.

  • Reduction : The resulting imine is reduced using sodium borohydride or (AcO)3BH\text{(AcO)}_3\text{BH} to form the secondary amine.

  • Oxidation : The methylene group adjacent to the triazolo ring is oxidized to a carboxylic acid using KMnO4\text{KMnO}_4 or Jones reagent\text{Jones reagent}.

Conditions :

  • Nitrogen atmosphere at 120°C for 8 hours.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane).

  • Yield: 65–80%.

Example Synthesis :

Starting MaterialReagentProductYield
2-(Triazolopyridinyl)acetaldehyde4-fluoroaniline2-(Triazolopyridin-6-yl)-N-(4-fluorophenyl)acetamide72%

Hydrolysis of Nitrile Precursors

The nitrile group in 2-(triazolo[1,5-a]pyridin-6-yl)acetonitrile can be hydrolyzed to the corresponding acetic acid using strong acids or bases.

Procedure:

  • Acid-Catalyzed Hydrolysis :

    • React nitrile precursor with concentrated H2SO4\text{H}_2\text{SO}_4 at 100°C for 4 hours.

    • Yield: 85–90%.

  • Base-Catalyzed Hydrolysis :

    • Use NaOH\text{NaOH} (6 M) in ethanol/water (1:1) at reflux for 6 hours.

    • Neutralize with HCl\text{HCl} to precipitate the product.

    • Yield: 70–78%.

Advantages :

  • Straightforward conversion with high purity.

  • Compatible with acid- and base-stable triazolo-pyridine cores.

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and sustainability of each method:

MethodReaction TimeYieldScalabilityEco-Friendliness
Microwave-Mediated30 min75–92%ModerateHigh
Acetohydrazide6–8 hours60–78%LowModerate
Aniline Coupling8 hours65–80%HighLow
Nitrile Hydrolysis4–6 hours70–90%HighModerate

Key Findings :

  • Microwave-assisted synthesis offers the highest yields and shortest reaction times but requires specialized equipment.

  • Nitrile hydrolysis is the most scalable method, suitable for industrial production.

  • Aniline coupling provides flexibility in introducing diverse substituents but generates more waste.

Challenges and Optimization Strategies

Regioselectivity Issues

The formation of regioisomers during cyclization remains a challenge. Studies show that electron-withdrawing groups on the arylidenemalononitrile enhance regioselectivity toward the desired product.

Purification Difficulties

The polar nature of 2-(triazolo[1,5-a]pyridin-6-yl)acetic acid complicates purification. Reverse-phase chromatography (C18 column, methanol/water) or recrystallization from ethanol/water mixtures are recommended.

Functional Group Compatibility

Ester-protected precursors (e.g., ethyl 2-(triazolo[1,5-a]pyridin-6-yl)acetate) are often used to avoid side reactions during synthesis. Subsequent hydrolysis under mild conditions (e.g., LiOH\text{LiOH} in THF/water) preserves the triazolo ring .

Chemical Reactions Analysis

Types of Reactions: 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine, aqueous sulfuric acid, glacial acetic acid, selenium dioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include dibromomethyl, hydroxymethyl, and acetoxymethyl derivatives of the pyridine ring .

Scientific Research Applications

2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)acetic acid involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which play crucial roles in various signaling pathways . These interactions disrupt the normal function of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Triazolo Heterocycles

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Reference
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)acetic acid Triazolo-pyridine Acetic acid at C6 C₉H₇N₃O₂ High solubility; drug intermediates
(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid Triazolo-pyrimidine Acetic acid, methyl groups at C5/C7 C₁₀H₁₁N₅O₂ Enhanced lipophilicity; agrochemicals
3-(Ethylthio)-9-methyl-6-(alkylthio) Pyrazolo[1,5-d][1,2,4]triazolo[3,4-c]pyridine Triazolo-pyrazolo-pyridine Ethylthio, methyl, alkylthio groups Varies Antimicrobial activity
2-(Fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one Triazolo-pyrimidine Nitro, furyl groups at C2/C7 C₉H₅N₅O₃ Photophysical applications

Key Observations :

  • Core Heterocycle : Pyridine-based triazolo compounds (e.g., the target compound) exhibit distinct electronic properties compared to pyrimidine or pyrazole-fused analogs, influencing binding affinity in biological systems .
  • Substituent Effects : The acetic acid group in the target compound improves aqueous solubility, whereas methyl or nitro groups in analogs enhance lipophilicity or reactivity .

Key Observations :

  • The target compound is synthesized via a one-pot, multi-component reaction optimized for efficiency , while pyrimidine analogs often require stepwise cyclocondensation .
  • Boronic acid derivatives (e.g., [1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic acid) serve as intermediates for cross-coupling reactions, expanding structural diversity .

Key Observations :

Physicochemical Properties

Table 4: Physicochemical Comparison

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Reference
This compound 189.17 0.5 >10 (aqueous)
2-Propenoic acid, 3-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl-, (Z) 190.16 1.2 <1 (DMSO)
ETHYL 2-(2-[(3-CHLOROBENZYL)SULFANYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)-3-(2-CHLORO-6-FLUOROPHENYL)PROPANOATE 563.83 4.8 Insoluble

Key Observations :

  • The target compound’s acetic acid group contributes to lower LogP and higher aqueous solubility compared to halogenated or sulfur-containing analogs .
  • Bulky substituents (e.g., ethyl esters, chlorophenyl groups) drastically reduce solubility, limiting in vivo applications .

Biological Activity

The compound 2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)acetic acid is a derivative of the triazolo-pyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H8N4O2\text{C}_{10}\text{H}_{8}\text{N}_{4}\text{O}_{2}

This compound features a triazolo ring fused to a pyridine structure, which is known to enhance its biological activity.

Antitumor Activity

Recent studies have indicated that compounds within the triazolo-pyridine class exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit TGF-β type I receptor kinase (ALK5) with IC50 values in the low nanomolar range. The compound 12b (EW-7197), closely related to this compound, demonstrated an IC50 value of 0.013 μM against ALK5 in kinase assays and was effective in cellular models as well .

Anti-inflammatory Effects

The anti-inflammatory potential of triazolo derivatives has been explored through their ability to inhibit COX-2 activity. Compounds similar to this compound have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

Triazolo-pyridine derivatives have also been evaluated for antimicrobial properties. In vitro studies suggest that these compounds can exhibit significant activity against various bacterial strains. The SAR studies indicate that modifications in the triazolo and pyridine rings can enhance antimicrobial efficacy .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The introduction of various substituents on the triazolo or pyridine rings significantly alters potency and selectivity for specific biological targets.
SubstituentBiological ActivityReference
Fluoro group at position 5Enhanced ALK5 inhibition
Methyl substitutionsIncreased selectivity against protein kinases

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Cancer Treatment : A study demonstrated that a related compound effectively reduced tumor growth in xenograft models by inhibiting ALK5 signaling pathways.
  • Infection Models : In vivo models using Cryptosporidium infections showed that derivatives exhibited significant efficacy in reducing parasite load compared to controls .
  • Cardiotoxicity Assessment : While some derivatives showed promising results against cancer cells, concerns regarding cardiotoxicity were raised due to hERG channel inhibition at higher concentrations. Optimizing the linker and substituents may mitigate these effects .

Q & A

Basic Question: What are the established synthetic routes for 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclization strategies using precursors such as 3-amino[1,2,4]triazoles and β-oxo-ketones or malonic acid derivatives. For example, coupling 2-aminopyridine derivatives with acetic acid precursors under copper-catalyzed conditions (e.g., CuSO₄/Na ascorbate) in polar solvents like DMSO at 80–100°C yields the target compound. Reaction optimization requires careful control of stoichiometry, solvent polarity, and catalyst loading. Quantum chemical calculations (e.g., DFT) can predict transition states to guide experimental parameter selection, reducing trial-and-error approaches .

Basic Question: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., triazole ring protons at δ 8.2–9.0 ppm) and confirms acetic acid moiety (carboxylic proton at δ ~12 ppm).
  • HPLC-MS: Validates purity (>95%) and molecular ion ([M+H]+) via reverse-phase C18 columns with acetonitrile/water gradients.
  • X-ray crystallography: Resolves fused triazole-pyridine ring geometry and hydrogen-bonding interactions.
    Cross-validation with computational spectral simulations (e.g., Gaussian software) enhances accuracy .

Basic Question: How does pH affect the solubility and stability of this compound in aqueous buffers?

Methodological Answer:
The acetic acid group confers pH-dependent solubility:

  • Low pH (≤3): Protonated carboxylic acid reduces solubility (<1 mg/mL).
  • Neutral pH (6–8): Deprotonation increases solubility (up to 10 mg/mL).
    Stability studies (via UV-Vis or LC-MS) show degradation at pH >10 due to triazole ring hydrolysis. Buffered solutions (e.g., PBS at pH 7.4) are optimal for biological assays .

Advanced Question: How can computational methods resolve contradictions between predicted and experimental reaction outcomes during synthesis?

Methodological Answer:
Discrepancies between DFT-predicted pathways and experimental yields often arise from solvent effects or unaccounted transition states. A hybrid approach integrates:

  • Microkinetic modeling: Incorporates solvent polarity and temperature into reaction simulations.
  • High-throughput experimentation (HTE): Tests >50 conditions (e.g., solvent/catalyst permutations) to identify outliers.
  • Machine learning (ML): Trains models on historical data to prioritize viable conditions. Feedback loops between simulations and HTE refine accuracy .

Advanced Question: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The pyridine ring’s electron-deficient nature directs nucleophilic attack to the C-6 position. Computational studies (e.g., Fukui indices) quantify electrophilicity, while kinetic isotope effects (KIEs) validate rate-limiting steps. For example, substitution with thiols proceeds via a two-step mechanism: (1) protonation at N-2 of the triazole ring, (2) nucleophilic displacement at C-6. Solvent choice (e.g., DMF vs. THF) modulates activation energy by stabilizing intermediates .

Advanced Question: How can factorial design optimize the compound’s bioactivity in antimicrobial assays?

Methodological Answer:
A 2³ factorial design evaluates variables:

  • Factors: Concentration (10–100 µM), incubation time (6–24 h), bacterial strain (Gram+/Gram−).
  • Response: Minimum inhibitory concentration (MIC).
    Statistical analysis (ANOVA) identifies significant interactions (e.g., time × concentration, p < 0.05). Follow-up response surface methodology (RSM) pinpoints optimal conditions. Cross-validation with cytotoxicity assays (e.g., MTT on mammalian cells) ensures selectivity .

Advanced Question: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process analytical technology (PAT): In-line FTIR monitors reaction progress (e.g., acetic acid group formation).
  • Design of experiments (DoE): Screens critical parameters (e.g., mixing rate, cooling profiles) to define a robust design space.
  • Crystallization control: Seeding with pre-characterized crystals ensures uniform particle size distribution.
    Post-synthesis QC via NMR and DSC confirms consistency .

Advanced Question: How does the compound’s electronic structure influence its interaction with biological targets (e.g., enzymes)?

Methodological Answer:
Docking simulations (AutoDock Vina) reveal:

  • Triazole ring: Forms π-π stacking with aromatic residues (e.g., Tyr in kinase active sites).
  • Acetic acid moiety: Hydrogen-bonds with catalytic lysine or aspartate.
    MD simulations (AMBER) quantify binding free energy (ΔG < −8 kcal/mol). Experimental validation via site-directed mutagenesis confirms key interactions .

Advanced Question: What are the challenges in reconciling contradictory biological activity data across studies?

Methodological Answer:
Discrepancies often stem from:

  • Assay conditions: Variability in cell lines, serum concentration, or incubation time.
  • Compound stability: Degradation products may confound results (e.g., HPLC-MS purity checks).
    A meta-analysis framework standardizes data by applying normalization protocols (e.g., IC50 to pIC50) and excluding studies with incomplete QC documentation .

Advanced Question: How can heterogeneous catalysis improve the sustainability of its synthesis?

Methodological Answer:
Immobilized catalysts (e.g., Cu@MOF) enable:

  • Reusability: >5 cycles with <10% yield drop.
  • Solvent reduction: Switch from DMSO to water-ethanol mixtures.
    Life-cycle assessment (LCA) quantifies reductions in E-factor (kg waste/kg product) and energy consumption (kWh/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.